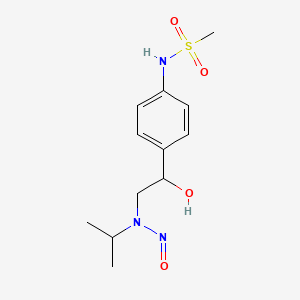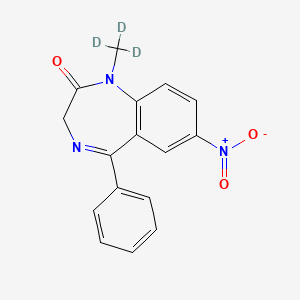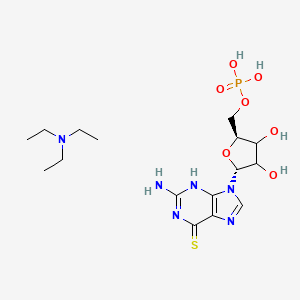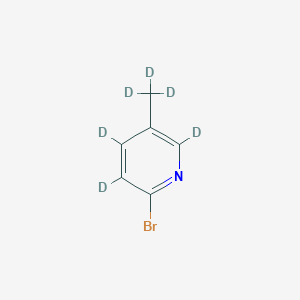
6-Pterinyl Folic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pterinyl folic acid is a chemical reagent used in the synthesis of pteridine derivatives. It is also utilized to prepare sulfates and esters of folic acid. This compound is a derivative of folic acid, which is essential for various biological processes, including DNA synthesis and repair, and amino acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Pterinyl folic acid can be synthesized through a multi-step process:
- The solid is added to a mixture of dimethylformamide and N-methyl-2-pyrrolidone, followed by the addition of pterin methyl bromide. The mixture is stirred, and water is added to separate out the solid pterinyl folic acid di tert butyl carbonate .
- The solid is treated with a mixture of trifluoroacetic acid and dichloromethane to remove the protection group, yielding this compound .
Pteroic acid: and are added to dimethylformamide and stirred in the presence of a condensing agent and auxiliary reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Pterinyl folic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pterin derivatives.
Reduction: Reduction reactions can yield tetrahydrofolate derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various pterin derivatives, tetrahydrofolate, and substituted pterins, which have diverse applications in biological and chemical research .
Wissenschaftliche Forschungsanwendungen
6-Pterinyl folic acid has several scientific research applications:
Chemistry: It is used in the synthesis of pteridine derivatives and as a reagent in various organic reactions.
Biology: It plays a role in studying folate metabolism and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
6-Pterinyl folic acid exerts its effects by participating in folate metabolism. It acts as a cofactor for enzymes involved in the synthesis of purines, pyrimidines, and methionine. These processes are crucial for DNA and RNA synthesis, cell division, and amino acid metabolism . The compound targets enzymes such as dihydrofolate reductase, which reduces folic acid to its active form, tetrahydrofolate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folic Acid: The parent compound of 6-pterinyl folic acid, essential for various biological processes.
Tetrahydrofolate: The active form of folic acid, involved in one-carbon transfer reactions.
Biopterin: A pterin derivative that acts as a cofactor in enzymatic reactions.
Molybdopterin: Another pterin derivative involved in redox reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in the synthesis of pteridine derivatives and its role in preparing sulfates and esters of folic acid. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
1391068-26-0 |
|---|---|
Molekularformel |
C26H24N12O7 |
Molekulargewicht |
616.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[bis[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H24N12O7/c27-25-34-19-17(22(42)36-25)31-12(7-29-19)9-38(10-13-8-30-20-18(32-13)23(43)37-26(28)35-20)14-3-1-11(2-4-14)21(41)33-15(24(44)45)5-6-16(39)40/h1-4,7-8,15H,5-6,9-10H2,(H,33,41)(H,39,40)(H,44,45)(H3,27,29,34,36,42)(H3,28,30,35,37,43)/t15-/m0/s1 |
InChI-Schlüssel |
HTFSBJVLFFEYIV-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)


![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)

![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)


![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)



